![molecular formula C24H18Cl2N2O4S B2829436 {5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate CAS No. 318248-33-8](/img/structure/B2829436.png)
{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate
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Overview
Description
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, its reaction mechanisms, and the products it forms .Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its chemical properties, such as its acidity or basicity .Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the synthesis and structural analysis of heterocyclic compounds, including those with sulfonyl and pyrazole motifs, which serve as precursors or analogs to more complex derivatives. The study by Chaloner et al. (1992) on heterocyclic fused dihydrothiophene S,S-dioxides exemplifies the methodology for synthesizing heterocyclic structures that could be related to the compound of interest. Such processes involve cycloaddition reactions, base-induced aromatisation, and N-substitution, highlighting the compound's relevance in the synthesis of heterocyclic compounds with potential applications in materials science, pharmacology, and organic electronics Chaloner et al., 1992.
Docking Studies and Crystal Structure
Docking studies and the crystal structure analysis of tetrazole derivatives by Al-Hourani et al. (2015) demonstrate the significance of sulfonyl and chlorophenyl groups in binding to biological targets, such as enzymes. These studies are crucial for understanding the interaction of chemical compounds with biological systems, thereby informing drug design and development processes. The detailed structural analysis enables the prediction of activity and optimization of compounds for desired biological effects Al-Hourani et al., 2015.
Biological Activities
The synthesis and investigation of N-phenylpyrazolyl aryl methanones derivatives, including those with sulfonyl groups, provide insights into their herbicidal and insecticidal activities. Wang et al. (2015) synthesized a series of these derivatives, highlighting their potential application in developing new agrochemicals. The biological activity results showed that some compounds exhibit favorable herbicidal and insecticidal activities, suggesting the utility of such structures in creating more effective and selective agrochemical agents Wang et al., 2015.
Antiviral and Antimicrobial Applications
The synthesis of sulfonamide derivatives, as described by Chen et al. (2010), and their evaluation against viral and microbial pathogens, point towards the potential antiviral and antimicrobial applications of compounds with sulfonyl and chlorophenyl groups. Such studies are foundational for the development of new therapeutic agents against infectious diseases Chen et al., 2010.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(4-chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O4S/c1-28-23(33(30,31)20-13-11-19(26)12-14-20)21(22(27-28)16-5-3-2-4-6-16)15-32-24(29)17-7-9-18(25)10-8-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJUDNQSQYVTNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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